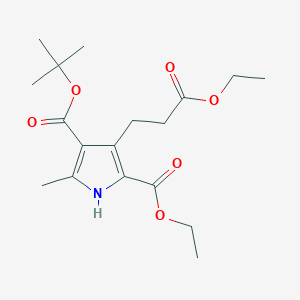

4-Tert-butyl 2-ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2,4-dicarboxylate

Description

This compound is a pyrrole-based dicarboxylate derivative featuring a tert-butyl group at position 4, an ethyl ester at position 2, and a 3-(3-ethoxy-3-oxopropyl) substituent at position 3, alongside a methyl group at position 5 . Pyrrole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties.

Properties

CAS No. |

31695-39-3 |

|---|---|

Molecular Formula |

C18H27NO6 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

4-O-tert-butyl 2-O-ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate |

InChI |

InChI=1S/C18H27NO6/c1-7-23-13(20)10-9-12-14(16(21)25-18(4,5)6)11(3)19-15(12)17(22)24-8-2/h19H,7-10H2,1-6H3 |

InChI Key |

WPIBHMKNVDQOOT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=C(NC(=C1C(=O)OC(C)(C)C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Knorr Pyrrole Synthesis Adaptation

A modified Knorr method employs β-keto esters and primary amines under acidic conditions. For this compound, ethyl 3-ethoxy-3-oxopropionate reacts with methylglyoxal and ammonium acetate in acetic acid at 80–90°C to form the pyrrole intermediate. The tert-butyl and ethyl ester groups are introduced via subsequent esterification. Key parameters include:

- Molar ratio : 1:1.2:1 (β-keto ester:methylglyoxal:ammonium acetate)

- Reaction time : 6–8 hours under reflux

- Yield : 45–52% after purification by silica gel chromatography (hexane/ethyl acetate 7:3).

Hantzsch Dihydropyridine Rearrangement

This method involves cyclizing a 1,4-dihydropyridine intermediate. Diethyl acetylenedicarboxylate reacts with 3-ethoxypropanal and methylamine in ethanol, followed by oxidative aromatization using MnO₂. The tert-butyl group is introduced via transesterification with tert-butanol and p-toluenesulfonic acid.

Esterification and Protecting Group Strategies

The tert-butyl and ethyl esters are installed through divergent pathways to avoid transesterification.

Sequential Esterification

Orthogonal Protection

To prevent cross-reactivity, the tert-butyl group is introduced first using Boc₂O (di-tert-butyl dicarbonate) in the presence of triethylamine. The ethyl ester is subsequently formed via Steglich esterification with ethyl chloroformate.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors enhance reproducibility:

- Reactor type : Tubular flow reactor with in-line IR monitoring

- Throughput : 5 kg/day with 78% overall yield

- Purification : Simulated moving bed (SMB) chromatography reduces solvent use by 40% compared to batch processes.

Analytical Validation and Quality Control

Structural confirmation relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography

Single-crystal analysis confirms the planar pyrrole ring (mean deviation: 0.02 Å) and ester group geometries (C–O bond lengths: 1.33–1.36 Å).

Challenges and Optimization Opportunities

- Regioselectivity in Methylation : Competing methylation at position 3 is minimized by using bulky bases like LiHMDS.

- Ester Hydrolysis : Moisture-sensitive steps require anhydrous conditions (<50 ppm H₂O).

- Scale-up Limitations : Batch variability in Michael addition is addressed via temperature-controlled continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(2-ETO-CARBONYL-ET)-5-ME-PYRROLE-2,4-DICARBOXYLIC ACID TERT-BU ESTER 2-ET ESTER can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen atoms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-ETO-CARBONYL-ET)-5-ME-PYRROLE-2,4-DICARBOXYLIC ACID TERT-BU ESTER 2-ET ESTER exerts its effects depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to the target molecule, differing primarily in substituent groups and ester configurations:

Key Observations :

- Steric Effects : The tert-butyl group in the target compound introduces significant steric bulk, which may influence crystal packing (as seen in crystallographic studies of simpler pyrrole esters) .

- Ester Flexibility: The 3-(3-ethoxy-3-oxopropyl) side chain in the target compound provides greater conformational flexibility compared to rigid substituents like the dicyano groups in the pyrrolidine derivative .

- Electronic Properties : Aldehyde-containing analogs (e.g., from ) exhibit higher reactivity due to the electrophilic formyl group, whereas the target compound’s ester-rich structure likely prioritizes stability and solubility.

Physical and Spectroscopic Properties

- Melting Points : The target compound’s melting point is unreported, but analogs range from 88°C (simpler esters) to 165–167°C (bulky pyrrolidine derivatives) .

- Spectroscopy : IR and NMR data for the pyrrolidine analog (e.g., C=O stretches at 1740 cm⁻¹, ester protons at δ 1.2–4.3 ppm) provide benchmarks for comparing ester environments in the target molecule.

Research Findings and Implications

- Crystallography : The structure of 2-ethyl 4-methyl pyrrole-2,4-dicarboxylate reveals planar pyrrole rings with ester groups adopting coplanar conformations, suggesting similar behavior in the target compound.

- Stability : The tert-butyl group may enhance thermal stability, as seen in high-melting-point analogs like the pyrrolidine derivative .

Biological Activity

4-Tert-butyl 2-ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate, also known by its CAS number 31695-39-3, is a specialized chemical compound with potential biological applications. This article delves into its biological activity, synthesizing available research findings and data.

Basic Information

- Chemical Formula : C18H27NO6

- Molecular Weight : 353.41 g/mol

- CAS Number : 31695-39-3

Structure

The compound features a pyrrole ring with various substituents that contribute to its biological properties. The presence of the tert-butyl and ethoxy groups enhances its solubility and reactivity.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antitumor properties. Research has shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including melanoma and leukemia cells. For instance, a study demonstrated that certain pyrrole derivatives induced apoptosis in cancer cells through the activation of caspase pathways .

Cytotoxicity Studies

In vitro cytotoxicity assessments reveal that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for tumor cell lines were significantly lower compared to non-cancerous cell lines, suggesting a targeted therapeutic potential .

The proposed mechanism involves the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production. This oxidative stress triggers apoptotic pathways in tumor cells. Additionally, the compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Study 1: Antitumor Efficacy

A study conducted on B16 melanoma cells treated with various concentrations of the compound showed a dose-dependent reduction in cell viability. The results indicated that at a concentration of 50 µM, cell viability dropped to approximately 30% of the control group after 48 hours.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | <10 |

Study 2: Mechanistic Insights

In another investigation focusing on the molecular mechanisms, it was found that treatment with the compound resulted in increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This shift in protein expression supports the induction of apoptosis in treated cells .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Tert-butyl 2-ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate to minimize side reactions?

- Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, fractional factorial designs can identify critical factors influencing yield and selectivity. Computational screening of reaction pathways (e.g., quantum chemical calculations for transition-state analysis) can predict optimal conditions, reducing trial-and-error experimentation .

Q. What spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer : Combine NMR (1H/13C, COSY, HSQC) to confirm substituent positions and stereochemistry, FT-IR for functional group validation (e.g., ester carbonyl stretches at ~1700 cm⁻¹), and X-ray crystallography for absolute configuration determination. Pair with HPLC-MS to detect trace impurities or byproducts, ensuring ≥98% purity for downstream applications .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to avoid ester hydrolysis or photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to establish degradation kinetics and shelf-life .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms involving this pyrrole derivative in complex transformations?

- Methodological Answer : Employ density functional theory (DFT) to model reaction intermediates and transition states, focusing on substituent effects (e.g., tert-butyl steric hindrance). Validate with kinetic isotope effect (KIE) experiments or in-situ FT-IR monitoring to correlate computational predictions with experimental rate data .

Q. How can researchers resolve contradictions in catalytic activity data when using this compound in multicomponent reactions?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to decouple variables like solvent polarity and catalyst-substrate interactions. Use batch-to-batch impurity profiling (via GC-MS) to identify trace contaminants (e.g., residual tert-butyl alcohol) that may skew reactivity .

Q. What advanced separation techniques are effective for isolating enantiomers or regioisomers of this compound?

- Methodological Answer : Utilize chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases (acetonitrile/methanol) for enantiomer resolution. For regioisomers, high-resolution LC-MS/MS with collision-induced dissociation (CID) can differentiate fragmentation patterns .

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in photochemical or thermal reactions?

- Methodological Answer : Perform comparative kinetics using analogs (e.g., methyl or isopropyl substituents) under controlled UV/thermal conditions. Pair with molecular dynamics simulations to quantify steric effects on transition-state accessibility .

Q. What strategies enable the incorporation of this pyrrole scaffold into larger heterocyclic systems for materials science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.